

An In-depth Technical Guide to the Evolutionary Conservation of Candidalysin

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Compound of Interest

Compound Name: *canditoxin*

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Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: This guide provides a detailed examination of the evolutionary conservation of candidalysin, a pivotal peptide toxin secreted by *Candida* species. It explores the structural and functional conservation of candidalysin orthologs, the signaling pathways they trigger in host cells, and the experimental methodologies used for their characterization.

Introduction to Candidalysin

Candidalysin is the first cytolytic peptide toxin identified in a human fungal pathogen, specifically *Candida albicans*.^{[1][2]} It is a 31-amino acid amphipathic and α -helical peptide that plays a critical role in the pathogenesis of mucosal infections.^{[1][3]} Candidalysin is derived from a larger precursor protein encoded by the ECE1 (Extent of Cell Elongation 1) gene.^{[3][4][5]} The ECE1 gene is highly expressed during the yeast-to-hypha transition, a key virulence trait of *C. albicans*.^{[2][6]} The Ece1p polypeptide undergoes proteolytic processing by kexin proteases at conserved lysine-arginine (KR) sites to release candidalysin and several other non-candidalysin Ece1-derived peptides (NCEPs).^{[1][3][5]}

Functionally, candidalysin contributes to virulence by directly damaging epithelial cell membranes, leading to cellular leakage and lysis.^{[2][7]} This damage triggers host danger response signaling pathways, initiating an inflammatory response characterized by the production of various cytokines and the recruitment of immune cells, such as neutrophils.^{[2][7][8]}

Evolutionary Conservation of ECE1 and Candidalysin

The ECE1 gene is not broadly conserved among fungal pathogens; its presence is primarily restricted to a few closely related *Candida* species.^{[4][5][9]} Orthologs of *C. albicans* Ece1p have been identified in *Candida dubliniensis* and *Candida tropicalis*.^{[1][10][11][12]} While the overall Ece1p sequences show some divergence, the candidalysin-like region is flanked by conserved kexin recognition sites, suggesting a similar processing mechanism.^{[1][13]}

Sequence Alignment of Candidalysin Orthologs

A multiple sequence alignment of candidalysin peptides from *C. albicans*, *C. dubliniensis*, and *C. tropicalis* reveals both conserved residues and species-specific variations.

Species	Candidalysin Peptide Sequence
<i>C. albicans</i>	S-I-I-G-I-I-V-G-G-V-L-K-V-L-T-T-G-L-P-A-L-I-S-W-I-K-R-I-Q-Q
<i>C. dubliniensis</i>	S-I-I-G-I-I-V-G-G-V-L-K-V-L-T-T-G-L-P-A-L-I-S-W-I-K-R-I-Q-Q
<i>C. tropicalis</i>	S-I-I-G-I-I-V-G-G-V-L-K-V-L-T-T-G-L-P-A-L-I-S-W-I-K-R-I-Q-Q

Sequence data is based on alignments found in the literature.^{[1][13]}

Despite amino acid sequence variations, all identified candidalysins maintain a predominantly α -helical secondary structure and amphipathic properties, which are crucial for their membrane-disrupting activity.^{[1][10][11][12]}

Candidalysin Variants within Species

Recent studies have also identified sequence variants of candidalysin within isolates of the same species, including *C. albicans*, *C. dubliniensis*, and *C. tropicalis*.^{[14][15][16]} These variants exhibit differences in their biological activity, including their capacity to damage host

cells and trigger immune responses.^{[14][17]} For example, analysis of 182 *C. albicans* isolates identified 10 candidalysin variants.^{[14][15]}

Functional Conservation and Potency of Candidalysin Orthologs

While candidalysin orthologs share a common function in damaging host cells, their potency can differ significantly. Comparative studies have shown that candidalysins from *C. dubliniensis* and *C. tropicalis* can have higher damaging and activation potential than that of *C. albicans*.^{[1][10][11]}

Quantitative Comparison of Epithelial Cell Damage

The cytotoxic activity of candidalysin orthologs is commonly quantified by measuring the release of lactate dehydrogenase (LDH) from epithelial cells.

Candidalysin Origin	Concentration (μM)	LDH Release (% of Control)
<i>C. albicans</i>	3	~20%
	15	~50%
	70	100%
<i>C. dubliniensis</i>	3	~40%
	15	~80%
	70	>100%
<i>C. tropicalis</i>	3	~45%
	15	~90%
	70	>100%

Data synthesized from studies on TR146 oral epithelial cells.^[1]

Quantitative Comparison of Calcium Influx

Candidalysin-induced membrane permeabilization leads to an influx of extracellular calcium.

Candidalysin Origin (70 μ M)	Time (minutes)	Calcium Influx (Relative Fluorescence Units)
C. albicans	10	~1.5
30	~2.0	
180	~2.5	
C. dubliniensis	10	~2.5
30	~2.8	
180	~3.0	
C. tropicalis	10	~2.8
30	~3.0	
180	~3.2	

Data reflects the more rapid induction of calcium influx by *C. dubliniensis* and *C. tropicalis* candidalysins.^[1]

Quantitative Comparison of Cytokine Secretion

Candidalysins trigger the release of various pro-inflammatory cytokines from epithelial cells.

Cytokine	Candidalysin Origin	Concentration (μM)	Secretion (pg/mL)
IL-1 α	C. albicans	15	~20
	C. dubliniensis	15	
	C. tropicalis	15	
IL-1 β	C. albicans	15	~5
	C. dubliniensis	15	
	C. tropicalis	15	
G-CSF	C. albicans	3	~1000
	C. dubliniensis	3	
	C. tropicalis	3	
GM-CSF	C. albicans	3	~200
	C. dubliniensis	3	
	C. tropicalis	3	

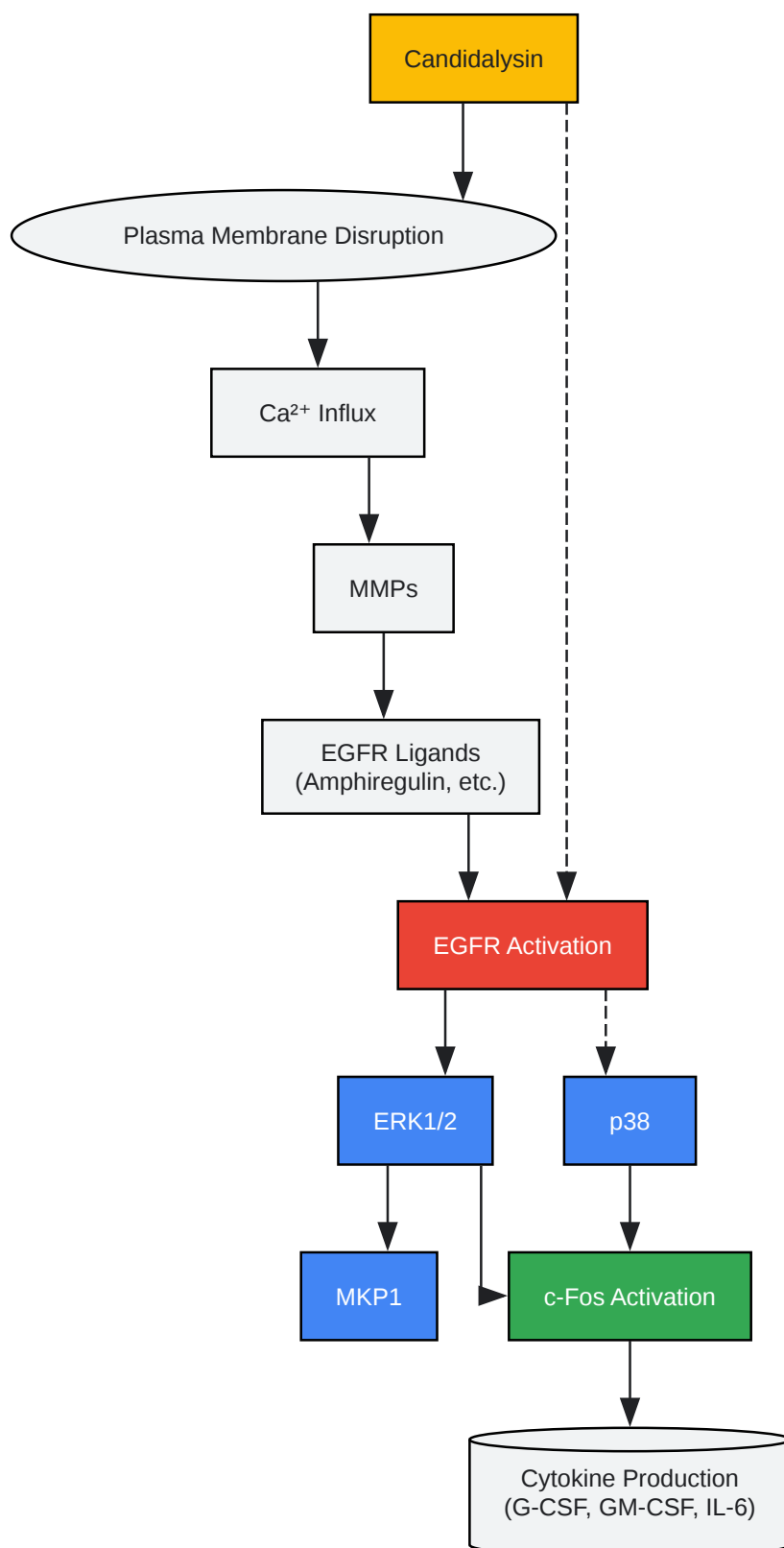
Data represents the mean secretion levels from treated epithelial cells.[\[1\]](#)

Host Cell Signaling Pathways Activated by Candidalysin

Candidalysin activates several key signaling pathways in host cells, which are central to the innate immune response to Candida infections.

The MAPK/c-Fos Signaling Pathway

A primary response to candidalysin involves the activation of the mitogen-activated protein kinase (MAPK) pathways, specifically the ERK1/2 and p38 pathways.[\[18\]](#)[\[19\]](#) This leads to the activation of the transcription factor c-Fos, which drives the expression of pro-inflammatory cytokines.[\[2\]](#)[\[7\]](#)

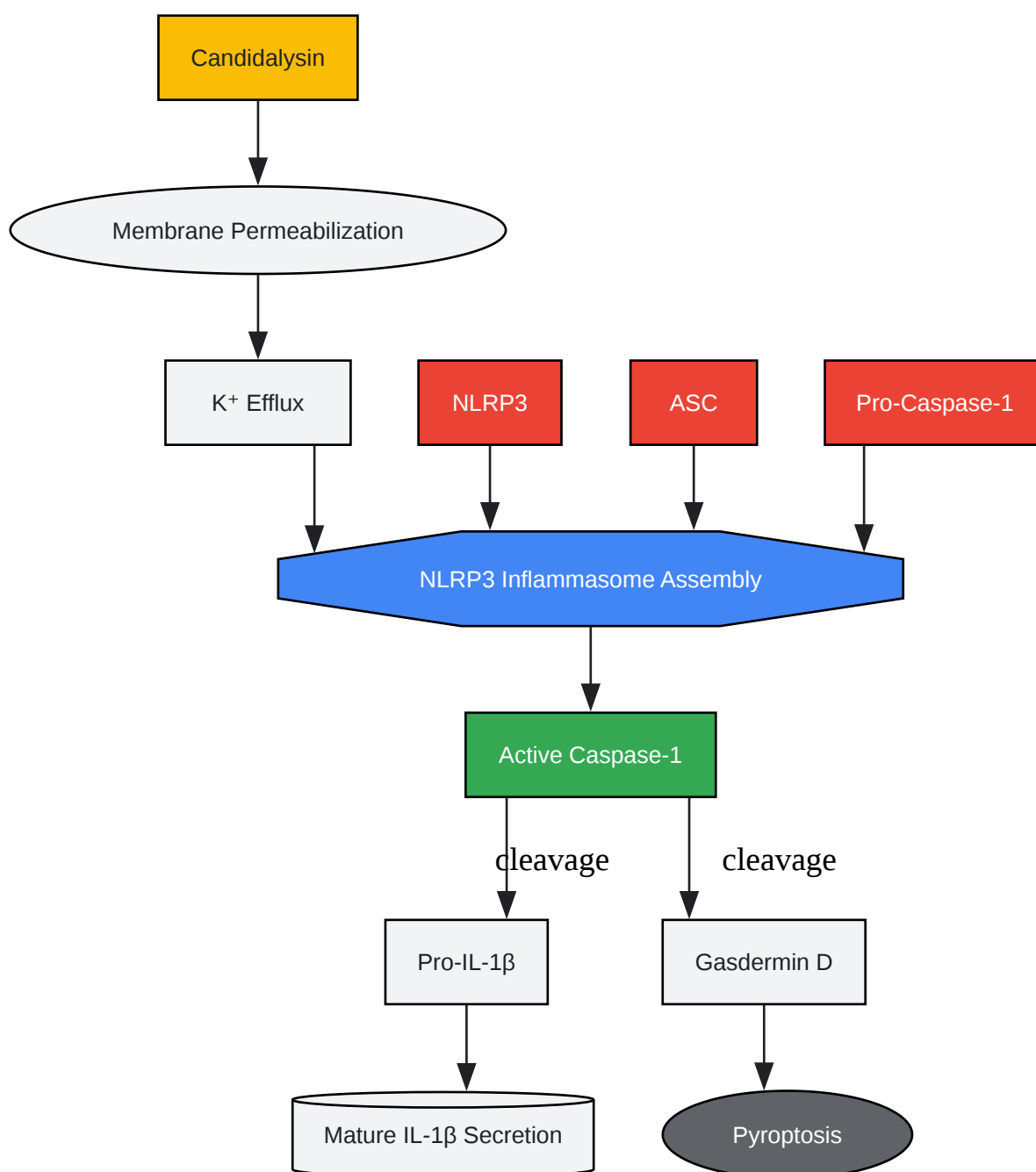


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Candidalysin-induced MAPK and c-Fos signaling pathway.

The NLRP3 Inflammasome Activation Pathway

In phagocytic cells like macrophages and dendritic cells, candidalysin is a key trigger for the activation of the NLRP3 inflammasome.[18][20][21] This leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1 β into its mature, secreted form.



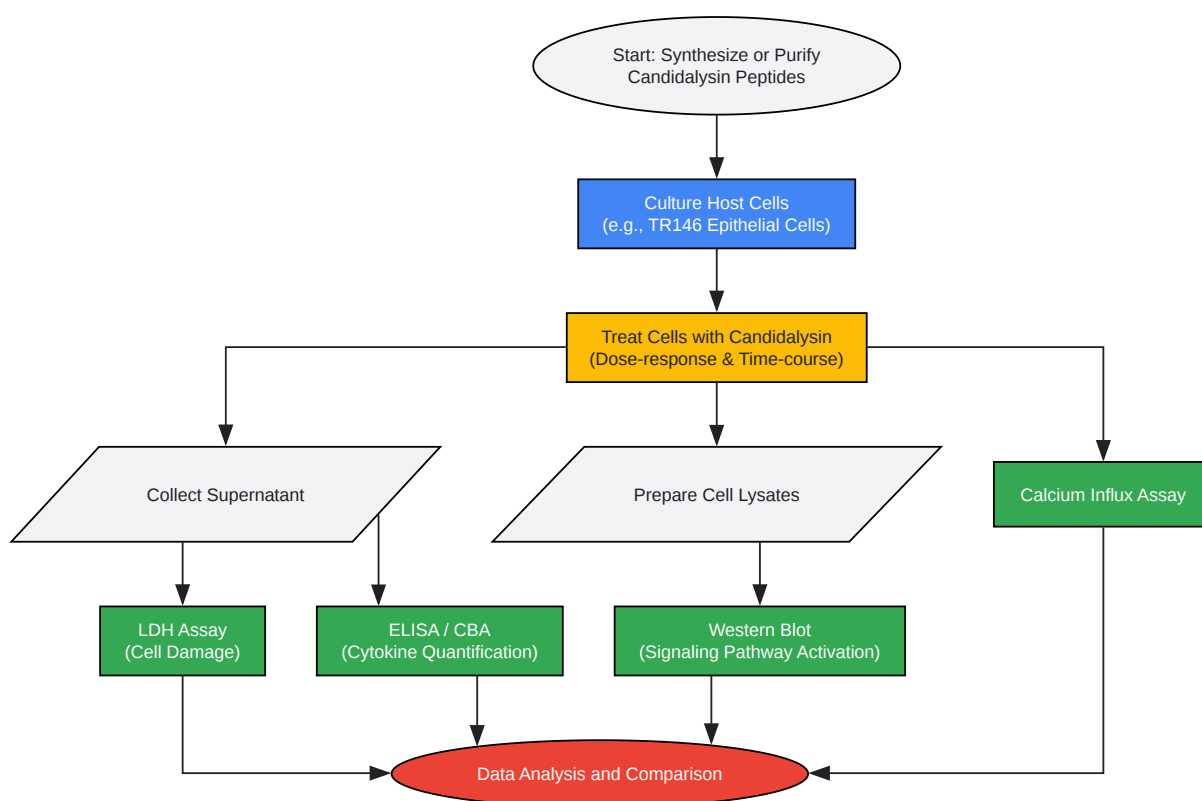
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NLRP3 inflammasome activation by candidalysin.

Key Experimental Protocols

The following protocols are fundamental for studying the biological activity of candidalysin and its orthologs.

General Experimental Workflow



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